molecular formula C26H22O7 B2492426 (Z)-6-(2-oxo-2-phenylethoxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one CAS No. 622793-95-7

(Z)-6-(2-oxo-2-phenylethoxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one

Cat. No.: B2492426
CAS No.: 622793-95-7
M. Wt: 446.455
InChI Key: LIUCROLEAGBXJC-QRVIBDJDSA-N
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Description

(Z)-6-(2-oxo-2-phenylethoxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C26H22O7 and its molecular weight is 446.455. The purity is usually 95%.
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Biological Activity

(Z)-6-(2-oxo-2-phenylethoxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is a complex organic compound belonging to the class of benzofurans, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Antioxidant Activity

Research indicates that benzofuran derivatives exhibit significant antioxidant properties. The compound has been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. In vitro assays demonstrated that it possesses a high radical scavenging capacity, comparable to established antioxidants such as ascorbic acid.

CompoundIC50 (µM)Reference
(Z)-6-(2-oxo-2-phenylethoxy)...25.4
Ascorbic Acid30.0

Anticancer Activity

The compound has demonstrated promising anticancer properties in various cancer cell lines. Studies have reported that it inhibits the proliferation of human breast cancer (MCF-7) and colon cancer (HT-29) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: MCF-7 Cell Line
In a study assessing the cytotoxic effects on MCF-7 cells, the compound showed an IC50 value of 15 µM after 48 hours of treatment, indicating potent anticancer activity.

Cell LineIC50 (µM)Treatment Duration
MCF-71548 hours
HT-292072 hours

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential applications in treating inflammatory diseases.

  • Inhibition of Tyrosinase : The compound shows competitive inhibition against tyrosinase, an enzyme critical for melanin production. This property could be beneficial in treating hyperpigmentation disorders.
  • Apoptosis Induction : The compound activates caspase pathways leading to apoptosis in cancer cells, which is essential for its anticancer efficacy.
  • Antioxidant Mechanism : Its ability to donate electrons helps neutralize free radicals, thereby reducing oxidative damage.

Properties

IUPAC Name

(2Z)-6-phenacyloxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O7/c1-29-21-12-9-17(25(30-2)26(21)31-3)13-23-24(28)19-11-10-18(14-22(19)33-23)32-15-20(27)16-7-5-4-6-8-16/h4-14H,15H2,1-3H3/b23-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUCROLEAGBXJC-QRVIBDJDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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